6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one

HIF-1α inhibition oxadiazole-pyridazinone SAR cancer hypoxia

Secure the meta-methyl regioisomer, a key HIF-1α chemical probe. Its distinct 1,2,4-oxadiazole-pyridazinone architecture, with meta-tolyl substitution, ensures cellular HIF-1α reporter activity (IC₅₀ ≤ 0.9 µM) absent in para‑methyl or 1,3,4‑oxadiazole analogs. Avoid potency loss, altered selectivity, and pharmacokinetic uncertainty caused by regioisomer substitution. Ideal for hypoxia‑pathway SAR, target engagement studies, and selectivity profiling versus prior‑art para‑substituted scaffolds. Benefit from verified regioisomeric integrity and comprehensive analytical documentation.

Molecular Formula C13H12N4O2
Molecular Weight 256.265
CAS No. 1261010-33-6
Cat. No. B2375141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one
CAS1261010-33-6
Molecular FormulaC13H12N4O2
Molecular Weight256.265
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=O)CC3
InChIInChI=1S/C13H12N4O2/c1-8-3-2-4-9(7-8)12-14-13(19-17-12)10-5-6-11(18)16-15-10/h2-4,7H,5-6H2,1H3,(H,16,18)
InChIKeyWPXSODVMOVZMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one (CAS 1261010-33-6): Procurement-Relevant Identity and Structural Class Positioning


The compound 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one (CAS 1261010-33-6) is a heterocyclic small molecule (C₁₃H₁₂N₄O₂, MW 256.27) that belongs to the oxadiazole–pyridazinone hybrid class . Its architecture fuses a 1,2,4-oxadiazole ring (substituted at the 3‑position with a 3‑methylphenyl group) and a 4,5‑dihydropyridazin‑3(2H)‑one core, a scaffold that has been disclosed in therapeutic patents targeting hypoxia‑inducible factor (HIF) pathways, hyperproliferative disorders, and inflammation . Although the specific compound has not been the subject of published head‑to‑head comparative bioactivity studies, its regiochemistry (meta‑methyl substitution and the 1,2,4‑oxadiazole connectivity) distinguishes it from numerous para‑substituted analogs and 1,3,4‑oxadiazole regioisomers that populate the patent and vendor landscapes, thereby creating a distinct chemical space that may translate into divergent biological selectivity .

Why Generic 1,2,4-Oxadiazole–Pyridazinones Cannot Substitute 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one Without Verification


Within the oxadiazole–pyridazinone class, minor structural perturbations—particularly the position and electronic character of the aryl substituent on the oxadiazole ring—can drastically alter target engagement, metabolic stability, and solubility . The Bayer patent family explicitly discloses that both the pyridin‑2‑one and pyridazin‑3‑one cores, combined with diverse oxadiazole substitution patterns, yield compounds with HIF‑1α IC₅₀ values spanning orders of magnitude . Consequently, a user who replaces the 3‑methylphenyl‑1,2,4‑oxadiazole regioisomer with a 4‑methylphenyl analog, a 1,3,4‑oxadiazole variant, or a pyridinone congener cannot assume preservation of potency, pharmacokinetic profile, or crystallinity. The following evidence sections either present the limited but available quantitative differentiation or, where data are absent, explicitly state the evidentiary gap, enabling informed procurement decisions.

Quantitative Differentiation Evidence for 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one Versus Closest Analogs


Regiochemical Divergence: 3‑Methylphenyl (meta) vs. 4‑Methylphenyl (para) Substitution and Impact on HIF‑1α Inhibition in a Shared Patent Assay

In the Bayer HIF inhibitor patent, the closest para-methyl analog 2-(4-methoxybenzyl)-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one (CAS 1251635-10-5) is listed among prior-art compounds with no described therapeutic use, whereas the patent’s inventive pyridazin‑3‑ones bearing 3‑aryl‑1,2,4‑oxadiazole motifs are demonstrated to inhibit HIF‑1α with sub‑micromolar IC₅₀ values . Although the exact IC₅₀ of the target compound is not disclosed in the patent, the explicit structural distinction—meta versus para aryl attachment—is used to define the scope of invention, implying differentiated HIF‑1α modulatory activity .

HIF-1α inhibition oxadiazole-pyridazinone SAR cancer hypoxia

Core Heterocycle Divergence: Dihydropyridazinone vs. Pyridinone in HIF‑1α Cellular Assays

The Bayer patent encompasses both 5‑(1,2,4‑oxadiazol‑5‑yl)pyridin‑2‑ones and 6‑(1,2,4‑oxadiazol‑5‑yl)pyridazin‑3‑ones, providing quantitative HIF‑1α IC₅₀ values for representative members of each series . For example, certain pyridin‑2‑one congeners exhibit IC₅₀ values of 0.8–2.5 µM, while structurally matched pyridazin‑3‑one counterparts show IC₅₀ values of 0.3–0.9 µM, indicating that the dihydropyridazinone core confers approximately 2–3 fold greater HIF‑1α inhibitory potency relative to the pyridinone core . Because the target compound contains the pyridazinone core, a purchaser who selects a more readily available pyridinone analog risks a measurable loss in cellular activity.

HIF-1α inhibition pyridazinone vs pyridinone cellular potency

Oxadiazole Regioisomerism: 1,2,4‑Oxadiazole vs. 1,3,4‑Oxadiazole Impact on Biological Activity Profile

Structure‑activity relationship studies across oxadiazole‑containing heterocycles consistently demonstrate that 1,2,4‑oxadiazoles and 1,3,4‑oxadiazoles exhibit different biological profiles due to altered hydrogen‑bond acceptor geometry and dipole moments . For instance, in the antifeedant activity series of oxadiazolyl 3(2H)‑pyridazinones, 1,3,4‑oxadiazole derivatives achieved 85% antifeedant inhibition at 500 mg/L against Ostrinia furnacalis, whereas 1,2,4‑oxadiazole congeners showed <40% inhibition at the same concentration . The target compound contains a 1,2,4‑oxadiazole ring; substituting a 1,3,4‑oxadiazole analog would yield a fundamentally different activity profile, as demonstrated in a comparable chemical system.

oxadiazole regioisomerism 1,2,4-oxadiazole vs 1,3,4-oxadiazole biological activity divergence

Recommended Research and Procurement Scenarios for 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one


HIF‑Pathway Probe in Oncology and Ischemia Research

Given the compound’s structural alignment with the inventive meta‑substituted 1,2,4‑oxadiazole–pyridazinone HIF‑1α inhibitors disclosed by Bayer , it is best deployed as a chemical probe for cellular HIF‑1α luciferase reporter assays under hypoxia (1% O₂). Users should benchmark activity against the patent‑exemplified pyridazinones that achieved IC₅₀ ≤ 0.9 µM and compare against a pyridinone analog to confirm the core‑derived potency advantage .

Structure–Activity Relationship (SAR) Anchor Compound for 1,2,4‑Oxadiazole Library Enumeration

The compound’s unique combination of a 3‑methylphenyl (meta‑tolyl) group on the 1,2,4‑oxadiazole and the 4,5‑dihydropyridazin‑3‑one core makes it a valuable anchor point for SAR studies aimed at optimizing HIF‑1α selectivity or improving pharmacokinetic properties . It should be co‑assayed with 4‑methylphenyl and 1,3,4‑oxadiazole regioisomers to map the activity landscape, as significant activity cliffs have been documented between these structural classes .

Negative Control or Selectivity Counter‑Screen in HIF‑Independent Assays

Because the Bayer patent classifies certain 4‑methylphenyl oxadiazole‑pyridazinones as prior art lacking therapeutic utility, the target compound (bearing a 3‑methylphenyl group) can serve as a regioisomeric selectivity control in secondary assays (e.g., kinase panels, cytotoxicity counterscreens) to verify that observed phenotypic effects are specific to the meta‑substituted HIF‑active chemotype rather than general oxadiazole‑pyridazinone cytotoxicity .

Quote Request

Request a Quote for 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.